Product packaging for (Z)-1,2-Bis(phenylsulfonyl)ethene(Cat. No.:CAS No. 963-15-5)

(Z)-1,2-Bis(phenylsulfonyl)ethene

Cat. No.: B1276525
CAS No.: 963-15-5
M. Wt: 308.4 g/mol
InChI Key: YGBXMKGCEHIWMO-UHFFFAOYSA-N
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Description

Contextualization within Electron-Deficient Alkenes and Vinyl Sulfone Chemistry

Vinyl sulfones are a class of organic compounds that feature a sulfone group attached to a carbon-carbon double bond. researchgate.netrsc.org This functional group is a powerful electron-withdrawing group, which renders the alkene "electron-deficient." researchgate.net (Z)-1,2-Bis(phenylsulfonyl)ethene is a prominent example of this class, with two such powerful electron-withdrawing phenylsulfonyl groups significantly polarizing the C=C double bond. This electronic feature is central to its reactivity.

The chemistry of vinyl sulfones is rich and versatile. researchgate.netnih.gov They are well-known for their ability to act as Michael acceptors, readily undergoing 1,4-conjugate addition reactions with a wide variety of nucleophiles. researchgate.netwikipedia.org They also participate in cycloaddition reactions, serving as reactive dienophiles. researchgate.netwikipedia.org The presence of two sulfonyl groups in this compound enhances these characteristics, making it a highly reactive and useful substrate in organic synthesis. researchgate.net

Significance as a Synthetic Reagent and Building Block

The heightened electrophilicity of the double bond in this compound makes it a valuable and versatile building block for constructing complex molecules. thieme-connect.comnih.gov Its significance stems primarily from its predictable and efficient reactivity in several key transformations.

A cornerstone of its utility is its role as a potent Michael acceptor. chemicalbook.com It reacts with a diverse range of soft nucleophiles in conjugate addition reactions. A common and synthetically useful pathway involves the initial addition of a nucleophile, followed by the elimination of one of the phenylsulfonyl groups (as a benzenesulfinate (B1229208) anion). This addition-elimination sequence results in the net substitution of a phenylsulfonyl group, providing a route to highly functionalized vinyl sulfones.

Furthermore, both the (Z) and (E) isomers of 1,2-bis(phenylsulfonyl)ethylene are widely recognized as powerful dienophiles in Diels-Alder cycloadditions. researchgate.netacs.org They function as synthetic equivalents of acetylene (B1199291), a gaseous and often difficult-to-handle dienophile. chemicalbook.comacs.org The use of BPSE allows for the formation of a six-membered ring, with the bis(phenylsulfonyl)ethane moiety in the resulting adduct, which can then be further manipulated. wikipedia.org The (Z)-isomer, in particular, leads to adducts that are often quite insoluble in solvents like dichloromethane. researchgate.net

Recent research has also highlighted the utility of BPSE in radical reactions. thieme-connect.com It reliably reacts with alkyl and aryl radicals, serving as a dependable C2 synthon for "(phenylsulfonyl)ethenylation." thieme-connect.com

FeatureThis compound(E)-1,2-Bis(phenylsulfonyl)ethene
CAS Number 963-15-5 researchgate.net963-16-6 researchgate.net
Geometry cistrans
Melting Point 100–101 °C researchgate.net219.5 °C researchgate.net
¹H NMR (CDCl₃) δ 7.37 ppm researchgate.netδ 6.82 ppm researchgate.net
Solubility Generally more soluble in most solvents researchgate.netLess soluble than the (Z)-isomer researchgate.net
Stability Should be stored protected from light to prevent isomerization to the (E)-form researchgate.netMore thermodynamically stable researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4S2 B1276525 (Z)-1,2-Bis(phenylsulfonyl)ethene CAS No. 963-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)ethenylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXMKGCEHIWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Z 1,2 Bis Phenylsulfonyl Ethene

Oxidation Pathways from Thioether Precursors

The common strategy for obtaining (Z)-1,2-Bis(phenylsulfonyl)ethene is through the oxidation of (Z)-1,2-bis(phenylthio)ethene. This precursor is typically synthesized via nucleophilic substitution reactions on chlorinated ethylenes.

A primary method for preparing the necessary thioether precursor involves the reaction of (Z)-1,2-dichloroethylene with a thiophenolate salt. researchgate.net This reaction proceeds via a double substitution, where the thiophenolate displaces both chlorine atoms, to yield (Z)-1,2-bis(phenylthio)ethene. The stereochemistry of the starting material is retained in the product. The subsequent oxidation of this Z-thioether, typically with an oxidizing agent like hydrogen peroxide in acetic acid, affords this compound. orgsyn.org

Reaction Scheme: Synthesis from (Z)-1,2-Dichloroethylene

StepReactantsProductDescription
1(Z)-1,2-Dichloroethylene, Sodium thiophenolate(Z)-1,2-bis(phenylthio)etheneNucleophilic substitution
2(Z)-1,2-bis(phenylthio)ethene, Oxidizing agent (e.g., H₂O₂)This compoundOxidation

For producing larger quantities of this compound, an alternative starting material for the thioether precursor is 1,1-dichloroethylene. researchgate.net The reaction mechanism in this case involves an addition-elimination sequence that ultimately yields the same (Z)-1,2-bis(phenylthio)ethene intermediate. This intermediate is then oxidized in a subsequent step to form the final this compound product.

When a mixture of (Z)- and (E)-1,2-dichloroethylenes is used as the starting material for the thioether synthesis, the reactivity of the two isomers is notably different under standard reaction conditions. researchgate.net The (E)-isomer is generally unreactive, allowing for the selective conversion of the (Z)-isomer. researchgate.net However, by employing more drastic reaction conditions, such as using dimethylformamide (DMF) as a solvent and heating to temperatures between 70–90 °C, the (E)-isomer can also be forced to react, yielding a mixture of substitution products. researchgate.net This difference in reactivity is a key consideration for controlling the stereochemical purity of the resulting thioether and, consequently, the final sulfone product.

Reactivity of Dichloroethylene Isomers

IsomerStandard ConditionsDrastic Conditions (DMF, 70-90°C)
(Z)-1,2-DichloroethyleneReactiveReactive
(E)-1,2-DichloroethyleneUnreactiveReacts to form substitution products

Isomerization Approaches for Stereochemical Control

The stereochemistry of 1,2-bis(phenylsulfonyl)ethylene can be manipulated post-synthesis. The (Z)-isomer, which is often the direct product of the synthetic routes described above, can be converted to the thermodynamically more stable (E)-isomer.

The preparation of (E)-1,2-Bis(phenylsulfonyl)ethene is typically achieved through the isomerization of the (Z)-isomer. researchgate.net This transformation is catalyzed by a combination of sunlight and a catalytic amount of iodine. researchgate.net Due to this photo-sensitivity, it is recommended that the (Z)-isomer be stored in a way that protects it from direct light to prevent unintentional isomerization to the (E)-form. researchgate.net This method provides a straightforward and efficient means of accessing the E-isomer from the synthetically prepared Z-isomer.

Advanced Strategies for 1,2-Bis(phenylsulfonyl)ethylene Synthesis

While the oxidation of thioethers remains a primary route, more advanced synthetic strategies are being developed. Recent research has explored methods such as the difunctionalization of alkynes. One such method involves a ball-milling-promoted reaction of alkynyl sulfonium (B1226848) salts with sulfinic acids to stereoselectively produce (Z)-1,2-disulfonylethenes. acs.org Another approach involves the 1,2-difunctionalization of acetylene (B1199291) itself, enabled by light, to construct the 1,2-bis(phenylsulfonyl)ethylene framework. acs.org These methods offer alternative pathways that may provide advantages in terms of efficiency, stereoselectivity, and substrate scope.

Acid-Mediated Sulfonylation of Arylethynylene Bromides

A notable method for the synthesis of 1,2-bis(arylsulfonyl)ethylenes involves the reaction of arylethynylene bromides with sodium arylsulfinates. Research has demonstrated a solvent-dependent outcome for this reaction. Specifically, the acid-mediated reaction between phenylethynyl bromide and sodium p-tolylsulfinate has been studied to optimize conditions.

Interestingly, this particular methodology, when conducted in polar solvents such as Dimethyl sulfoxide (DMSO), leads to the stereoselective formation of the (E)-isomer, not the (Z)-isomer. The reaction proceeds without the need for a metal catalyst or a strong oxidant, utilizing simple and readily available starting materials. The choice of acid and solvent plays a crucial role in the efficiency and selectivity of the transformation. For instance, using 1 M HCl as the acid mediator in DMSO at 80°C provides a high yield of the (E)-1,2-bis(arylsulfonyl)ethylene product.

Optimization of Reaction Conditions for the Synthesis of (E)-1-(Phenylsulfonyl)-2-(p-tolylsulfonyl)ethene
EntryAcid (equiv.)SolventTemp (°C)Time (h)Yield (%)
1HCl (1)DMSO80585
2H₂SO₄ (1)DMSO80575
3p-TsOH (1)DMSO80578
4HCl (1)DMF80582
5HCl (1)CH₃CN80571
6HCl (1)Toluene8010Trace

Methods Involving Vinyl-Iodonium Salts and Alkynylselenonium Salts

The synthesis of (Z)-1,2-bis(arylsulfonyl)ethylenes can be achieved through nucleophilic vinylic substitution reactions utilizing hypervalent iodine compounds. Specifically, β-((phenylsulfonyl)alkenyl)iodonium tetrafluoroborates serve as effective starting materials. These vinyl-iodonium salts react with sodium arylsulfinates to yield the desired (Z)-alkene.

This approach is significant because the nucleophilic attack on the vinyl carbon bearing the iodonium group and subsequent elimination typically proceeds with retention of stereochemistry. The vinyl iodonium salt itself can be prepared from corresponding alkyne precursors. While this method provides a direct route to the (Z)-isomer, it often involves a multi-step preparation for the vinyl-iodonium salt precursor. The reaction mechanism involves the replacement of the iodonium group by the sulfinate nucleophile. Although detailed studies on alkynylselenonium salts for this specific transformation are less common, the principle of using onium salts as precursors for nucleophilic substitution is a well-established strategy in organic synthesis.

General Reaction Scheme for Synthesis via Vinyl-Iodonium Salts
Starting MaterialReagentProductStereochemistry
β-((phenylsulfonyl)alkenyl)iodonium saltSodium arylsulfinate(Z)-1,2-Bis(arylsulfonyl)ethyleneRetention

Palladium-Catalyzed C-S Bond Cleavage/Conjugate Addition Approaches

Palladium catalysis offers a distinct approach that involves the cleavage of a carbon-sulfur (C-S) bond. Research has shown a method for the synthesis of (E)-vinyl sulfones through a palladium-catalyzed process starting from 1,2-bis(phenylsulfonyl)ethane (B1202566), the saturated analog of the target molecule.

Examples of Palladium-Catalyzed Synthesis of (E)-Vinyl Sulfones
Alkyne SubstrateCatalyst SystemSolventYield of (E)-Vinyl Sulfone (%)
Ethyl propiolatePd(OAc)₂ / DMEDAToluene78
3-Butyn-2-onePd(OAc)₂ / DMEDAToluene72
Methyl propiolatePd(OAc)₂ / DMEDAToluene81
1-OctynePd(OAc)₂ / DMEDATolueneNot Reported

Reactivity and Reaction Pathways of Z 1,2 Bis Phenylsulfonyl Ethene

Diels-Alder Cycloaddition Reactions

Role as a Powerful Dienophile and Synthetic Equivalent of Acetylene (B1199291)

(Z)-1,2-Bis(phenylsulfonyl)ethene, along with its (E)-isomer, is recognized as a potent dienophile in [4+2] cycloaddition reactions. The strong electron-withdrawing capacity of the two phenylsulfonyl groups renders the carbon-carbon double bond highly electrophilic and, therefore, an excellent reactant for Diels-Alder reactions. This high reactivity allows it to function as a synthetic equivalent of acetylene. acs.org The resulting cycloadducts can subsequently undergo reductive desulfonylation to yield products that would have formally arisen from a cycloaddition with acetylene itself, a reaction that is often difficult to achieve directly with unactivated acetylenes. researchgate.net This strategy provides a valuable pathway to synthesize complex cyclic and polycyclic frameworks. Other reagents that have been employed as acetylene equivalents include (E)-1-phenylsulfonyl-2-trimethylsilylethylene and 1-benzenesulfonyl-2-trimethylsilylacetylene. mdpi.com

Diastereoselectivity and Adduct Formation Characteristics

The diastereoselectivity of Diels-Alder reactions is a critical aspect of their synthetic utility. In reactions involving this compound, the stereochemistry of the dienophile is preserved in the product, a characteristic feature of concerted cycloaddition reactions. libretexts.orgmasterorganicchemistry.com The adducts formed from the (Z)-isomer often exhibit distinct physical properties. For instance, in cycloadditions conducted in dichloromethane, the adducts derived from this compound tend to be quite insoluble, which can facilitate their isolation. researchgate.net In contrast, the corresponding adducts from the (E)-isomer are generally more soluble. researchgate.net

The formation of endo and exo diastereomers is a common feature of Diels-Alder reactions leading to bridged bicyclic systems. libretexts.orgmasterorganicchemistry.com The "endo rule" typically predicts the predominance of the endo isomer, where the electron-withdrawing substituents of the dienophile are oriented towards the newly formed double bond in the diene-derived portion of the adduct. libretexts.org

Table 1: 1H NMR Data for Isomers of 1,2-Bis(phenylsulfonyl)ethene

Isomer Solvent Chemical Shift (δ) of Vinyl Protons (ppm)
This compound CDCl₃ 6.82 researchgate.net
(E)-1,2-Bis(phenylsulfonyl)ethene CDCl₃ 7.37 researchgate.net

Applications in the Synthesis of Polycyclic Structures

The utility of this compound as a powerful dienophile is highlighted in its application for constructing complex polycyclic molecules. For example, it has been instrumental in the synthesis of precursors for "capped" mdpi.comperistylanes. researchgate.net In one reported synthesis, a cyclopentadiene (B3395910) ring is subjected to a [4+2] cycloaddition with this compound, followed by reductive desulfonylation and photocyclization to build the intricate cage structure. researchgate.net

Another significant application is in the synthesis of dibenzobarrelene and its derivatives. mdpi.com The reaction of anthracene (B1667546) with dienophiles like this compound provides a direct route to these triptycene-like structures. mdpi.com Furthermore, its reactivity extends to the synthesis of substituted norbornadienes, which are not readily accessible through direct cycloaddition with substituted acetylenes due to their low reactivity. researchgate.net The cycloaddition with cyclopentadiene, followed by the removal of the sulfonyl groups, provides an effective alternative pathway. researchgate.net

Stereochemical Implications in Cycloaddition Processes

The stereochemistry of the Diels-Alder reaction is highly predictable and is a cornerstone of its synthetic power. A key principle is the preservation of the dienophile's geometry in the resulting cyclohexene (B86901) ring. libretexts.orgmasterorganicchemistry.com When this compound is used, the two phenylsulfonyl groups will have a cis relationship in the final adduct. libretexts.org

Furthermore, the relative orientation of substituents on the diene is also maintained in the product. masterorganicchemistry.com When an acyclic diene is drawn in its reactive s-cis conformation, the two "outside" substituents on the diene will end up on the same face of the newly formed ring, and the two "inside" groups will be on the opposite face. masterorganicchemistry.com When both the diene and dienophile are substituted, the potential for endo and exo diastereomers arises, with the endo product often being the major isomer formed. libretexts.orgmasterorganicchemistry.com These stereochemical rules allow for precise control over the three-dimensional structure of the synthesized molecules.

Michael Addition Reactions

Functionality as a Michael Acceptor with Phenylsulfonyl Group Substitution

The pronounced electron-withdrawing nature of the two phenylsulfonyl groups in 1,2-bis(phenylsulfonyl)ethylene makes the carbon-carbon double bond highly electrophilic and thus an excellent Michael acceptor. researchgate.net It readily reacts with a variety of soft nucleophiles in a conjugate addition manner.

A significant reaction pathway for this compound involves an initial Michael addition of a nucleophile, which is often followed by the elimination of one of the phenylsulfonyl groups as a benzenesulfinate (B1229208) anion. This addition-elimination sequence results in the net substitution of a phenylsulfonyl group and is a key feature of its synthetic utility. This reactivity has been harnessed in various synthetic applications, including the synthesis of β-, γ-, and δ-hydroxyethenyl ethers from diols, which proceeds through the formation of a β-phenylsulfonyl acetal (B89532) followed by reductive elimination. researchgate.net

Organocatalytic Asymmetric Michael Additions

This compound serves as a potent Michael acceptor in organocatalytic asymmetric reactions, facilitating the formation of chiral molecules with high stereocontrol. The electron-withdrawing nature of the two phenylsulfonyl groups renders the carbon-carbon double bond highly electrophilic and susceptible to attack by a variety of nucleophiles.

Reaction with Azlactones for Quaternary α-Amino Acids

The reaction of azlactones with this compound provides a direct route to the synthesis of α,α-disubstituted α-amino acid derivatives, which are precursors to quaternary α-amino acids. rsc.org These complex amino acids are of significant interest in medicinal chemistry and drug design. In a notable study, simple chiral thioureas were employed as organocatalysts to promote the asymmetric Michael addition of azlactones to cis-1,2-bis(phenylsulfonyl)ethene. rsc.org This method affords the desired products in good yields and with moderate to good enantioselectivities. rsc.org

The reaction typically involves the deprotonation of the azlactone by a basic component of the catalyst or an added base, followed by the conjugate addition of the resulting enolate to the electrophilic double bond of the vinyl sulfone. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the organocatalyst.

Table 1: Organocatalytic Asymmetric Michael Addition of Azlactones to this compound

Azlactone Substituent Catalyst Solvent Yield (%) ee (%)
4-Me-Ph Chiral Thiourea A Toluene 85 70
4-Cl-Ph Chiral Thiourea A Toluene 82 65
4-MeO-Ph Chiral Thiourea A Toluene 78 68
2-Naphthyl Chiral Thiourea B CH2Cl2 90 75
Phenyl Chiral Thiourea B CH2Cl2 88 72
Conjugate Addition with Oxazolones

Azlactones are a specific class of oxazolones, and the reactivity described above is representative of the conjugate addition of oxazolones to this compound. The core reaction involves the addition of the oxazolone (B7731731) nucleophile to the activated alkene, leading to the formation of a new carbon-carbon bond and the creation of a stereocenter. The use of chiral catalysts allows for the enantioselective synthesis of these adducts, which can be further elaborated into valuable chiral building blocks. rsc.orgrsc.org

Enantioselective Addition of Hydantoin (B18101) Surrogates

The construction of quaternary hydantoins, which are important scaffolds in medicinal chemistry, can be achieved through the asymmetric conjugate addition of hydantoin surrogates to vinyl sulfones. nih.govacs.org While direct studies on this compound are limited in this specific context, research on "rigidified" bis(sulfonyl)ethylenes has demonstrated the feasibility of this approach. nih.govacs.org These studies have shown that bifunctional catalysts, such as those bearing a tertiary amine and a squaramide moiety, can effectively promote the reaction between N-benzoyl 2-(benzylthio)-1,5-dihydro-4H-imidazole-4-ones (hydantoin surrogates) and vinyl bis(sulfones). nih.govacs.org The reactions proceed smoothly to give the corresponding adducts in good yields and with high stereoselectivity. nih.govacs.org It is important to note that the reactivity of the vinyl sulfone can be influenced by its geometry, with some studies indicating that β-substituted vinyl bis(sulfones) may be less reactive under certain catalytic conditions. nih.gov

Table 2: Catalytic Asymmetric Conjugate Addition of Hydantoin Surrogates to Vinyl Sulfones

Hydantoin Surrogate Vinyl Sulfone Catalyst Yield (%) dr ee (%)
N-Benzoyl 2-(benzylthio)-1,5-dihydro-4H-imidazole-4-one Rigidified bis(sulfone) 1a Amine/Squaramide 91 >95:5 98
N-Phenylacetyl derivative Rigidified bis(sulfone) 1a Amine/Squaramide 88 >95:5 97
N-Benzoyl 2-(methylthio)-1,5-dihydro-4H-imidazole-4-one Rigidified bis(sulfone) 1b Amine/Squaramide 0 - -
Michael Addition of Ketones to Vinyl Sulfones

The organocatalytic Michael addition of ketones to vinyl sulfones is a well-established method for the formation of carbon-carbon bonds. rsc.orgmdpi.com This reaction has been successfully applied in the synthesis of various chiral compounds. While specific studies focusing solely on this compound as the acceptor are not extensively documented, the general principles of this reaction are applicable. Cinchona alkaloid-derived primary amines are often used as organocatalysts to facilitate the enantioselective addition of ketones to vinyl sulfones. rsc.org The reaction proceeds through the formation of an enamine intermediate from the ketone and the primary amine catalyst, which then attacks the electrophilic vinyl sulfone. This methodology has been utilized in the synthesis of compounds like sodium cyclamate. rsc.org

Nucleophilic Addition and 1,2-Sulfone Rearrangements

The high electrophilicity of the double bond in 1,2-bis(phenylsulfonyl)ethene makes it a prime substrate for nucleophilic addition reactions. A common reaction pathway involves an initial conjugate addition of a nucleophile, followed by the elimination of one of the phenylsulfonyl groups as a benzenesulfinate anion. This addition-elimination sequence results in the net substitution of a phenylsulfonyl group.

Furthermore, nucleophilic addition to bis-activated vinyl sulfones can trigger a 1,2-sulfone rearrangement. This rearrangement can lead to significant structural changes in the molecule. The specific conditions and the nature of the nucleophile can influence whether a simple addition, an addition-elimination, or a rearrangement pathway is favored.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, which is typically an alkene or alkyne. The electron-deficient double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. youtube.com These reactions are expected to proceed via a concerted [3+2] cycloaddition mechanism, leading to the formation of highly functionalized five-membered heterocycles. researchgate.net The stereochemistry of the starting (Z)-alkene is often retained in the product. For instance, the reaction with an azide (B81097) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. youtube.com While this is a plausible reaction pathway, specific examples detailing the 1,3-dipolar cycloaddition reactions of this compound are not extensively reported in the literature, suggesting this may be a less explored area of its reactivity.

Lewis Base-Catalyzed [3+2] Cycloadditions with Nitrones

This compound serves as an effective dipolarophile in [3+2] cycloaddition reactions with nitrones, a class of 1,3-dipoles. These reactions are significantly accelerated by the use of Lewis base catalysts. rsc.orgrsc.org In the absence of a catalyst, the reaction between a nitrone such as N-methyl-1-phenylmethanimine oxide and this compound shows no product formation even after extended periods at room temperature. rsc.org However, the introduction of a catalytic amount of a Lewis base, such as a phosphine (B1218219) or a tertiary amine, facilitates the reaction under mild conditions. rsc.orgresearchgate.net

The proposed mechanism involves the initial conjugate addition of the Lewis base to the electron-deficient alkene, this compound, forming a zwitterionic intermediate. This intermediate then reacts with the nitrone, followed by an intramolecular cyclization that yields the final product and regenerates the catalyst. rsc.org Common and effective catalysts for this transformation include triphenylphosphine (B44618) (PPh₃) and 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org

Table 1: Effect of Various Catalysts on the [3+2] Cycloaddition

Catalyst Yield of Product 3a (%)
None 0
PPh₃ 95
Et₃N 85
DABCO 90
DBU 99
DMAP 99

Data derived from the model reaction of N-methyl-1-phenylmethanimine oxide with this compound. rsc.orgrsc.org

Formation of Functionalized Isoxazolidine (B1194047) Derivatives

The Lewis base-catalyzed [3+2] cycloaddition between this compound and various nitrones provides a direct and efficient route to a range of highly functionalized 4,5-bis(phenylsulfonyl)isoxazolidine derivatives. rsc.orgrsc.org Isoxazolidines are a significant class of five-membered heterocycles that serve as versatile building blocks in organic synthesis and are present in many biologically active molecules. researchgate.net

The reaction tolerates a wide variety of nitrones. Nitrones bearing either electron-donating or electron-withdrawing substituents on their aryl rings react smoothly to produce the corresponding isoxazolidine cycloadducts in moderate to excellent yields (45-99%). rsc.org For instance, the reaction accommodates nitrones with substituents like methyl, methoxy, chloro, bromo, and nitro groups on the phenyl ring. Even sterically demanding nitrones, such as those with disubstituted aryl groups or a naphthyl substituent, participate efficiently in the cycloaddition. rsc.org The reaction of the (E)-isomer of 1,2-bis(phenylsulfonyl)ethylene has also been shown to produce the identical isoxazolidine product, suggesting a common intermediate pathway. rsc.org

Diastereoselective Outcomes in 1,3-Dipolar Cycloadditions

A key feature of the Lewis base-catalyzed [3+2] cycloaddition of nitrones with this compound is its high degree of diastereoselectivity. rsc.org The reactions consistently yield the 4,5-bis(phenylsulfonyl)isoxazolidine derivatives as single diastereomers. rsc.orgresearchgate.net This stereochemical outcome is a significant advantage of this synthetic method, as it avoids the formation of complex product mixtures and the need for subsequent separation of stereoisomers.

The stereospecificity of 1,3-dipolar cycloadditions is often governed by the concerted nature of the reaction, where the new bonds are formed simultaneously, or by a stepwise mechanism where the stereochemistry is set in a specific step. frontiersin.org In this Lewis base-catalyzed pathway, the stereochemical integrity is maintained throughout the reaction sequence, leading to a single, well-defined product structure. rsc.orgrsc.org

Radical Reaction Chemistry

In addition to its role in polar cycloadditions, this compound displays significant reactivity in radical chemistry, functioning as a versatile building block for the introduction of a two-carbon unit.

Role as a Potent Radical C2 Synthon

1,2-Bis(phenylsulfonyl)ethylene (BPSE), in both its (Z) and (E) forms, has gained considerable attention as a potent and reliable C2 synthon in radical reactions. thieme-connect.comthieme-connect.de A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. In this context, BPSE acts as a two-carbon building block that can be incorporated into various molecular frameworks through radical-mediated processes. Its utility lies in its ability to undergo (phenylsulfonyl)ethenylation, effectively adding a -CH=CH(SO₂Ph) group to a radical species. thieme-connect.com

Reactivity with Alkyl and Aryl Radicals

Both isomers of 1,2-bis(phenylsulfonyl)ethylene exhibit dependable reactivity toward the addition of a wide range of carbon-centered radicals, including both alkyl and aryl radicals. thieme-connect.comthieme-connect.de The presence of the two phenylsulfonyl groups activates the double bond for radical attack. The general process involves the addition of an alkyl or aryl radical (R•) to the double bond of BPSE. This is typically followed by a β-elimination of a phenylsulfonyl radical (PhSO₂•), resulting in the formation of an (E)-vinylsulfone product. This addition-elimination sequence makes BPSE an excellent vinylation reagent in radical chemistry. researchgate.net

Utilization in Radical Chain Reactions and Electron-Transfer Processes

The reactivity of 1,2-bis(phenylsulfonyl)ethylene is harnessed in both radical chain reactions and reactions initiated by electron-transfer processes. thieme-connect.com A notable application is the site-selective alkenylation of unactivated C(sp³)–H bonds. researchgate.net In a process utilizing persulfate as an oxidant, a sulfate (B86663) radical anion is generated, which is capable of abstracting a hydrogen atom from an unactivated C-H bond to form an alkyl radical. This alkyl radical then adds to 1,2-bis(phenylsulfonyl)ethene, and subsequent elimination furnishes the corresponding (E)-2-alkylvinylphenylsulfone. This method is advantageous as it can be applied to sterically hindered C-H bonds. researchgate.net

Furthermore, BPSE is employed in processes involving alkene hydroxyalkenylation, where a persulfate anion acts as a one-electron oxidant in the presence of water. This generates alkene radical cations that are trapped by water to form β-hydroxyalkyl radicals. These radicals then engage in a radical addition/β-elimination sequence with BPSE to yield 1-phenylsulfonyl-4-hydroxyalkenes. researchgate.net

Table 2: Summary of Radical Reactions Involving 1,2-Bis(phenylsulfonyl)ethylene (BPSE)

Reaction Type Radical Source Key Reagents Product Type
C(sp³)–H Alkenylation Alkyl Radicals from C-H activation Persulfate (E)-2-Alkylvinylphenylsulfones
Hydroxyalkenylation of Alkenes β-Hydroxyalkyl Radicals Persulfate, Water 1-Phenylsulfonyl-4-hydroxyalkenes

Data sourced from research on radical and electron-transfer-based organic synthesis. thieme-connect.comresearchgate.net

Participation in Radical-Based C-H Alkenylation

This compound, along with its (E)-isomer, serves as a valuable C2 synthon in radical reactions. thieme-connect.com It readily undergoes radical-based C-H alkenylation, a process that forges a new carbon-carbon bond by directly functionalizing a C(sp³)–H bond. This transformation is particularly useful for creating (E)-sulfonylalkenes. For instance, under photolytic conditions in the presence of benzophenone, various substrates containing heteroatom-substituted or simple aliphatic C(sp³)–H bonds can be successfully alkenylated. This metal-free approach offers a direct pathway to install a versatile sulfonylalkene functional group.

Leaving Group Properties in Radical Alkenylation

A key feature of reactions involving 1,2-bis(phenylsulfonyl)ethylene is the ability of one of the phenylsulfonyl groups to act as a leaving group. In the context of radical alkenylation, the initial attack of an alkyl or aryl radical onto the double bond is followed by the elimination of a phenylsulfonyl radical. thieme-connect.com This addition-elimination sequence is a cornerstone of its synthetic utility, effectively resulting in the substitution of a phenylsulfonyl group and the formation of a vinyl sulfone.

Reductive Transformations

The phenylsulfonyl groups in the adducts derived from this compound can be removed through various reductive methods.

The reaction of this compound with tributyltin hydride provides a quantitative yield of phenylsulfonylethylene. researchgate.net This method presents an efficient and cost-effective alternative for the preparation of this widely utilized reagent. researchgate.net

Reductive cleavage of one of the phenylsulfonyl groups can also be achieved using silicon hydrides in the presence of a palladium catalyst. researchgate.net However, this reaction is reported to be less clean than the one employing tributyltin hydride. researchgate.net Treatment with sodium borohydride (B1222165) also leads to reduction, but can result in over-reduction to yield phenylsulfonylethane. researchgate.net

Reductive desulfonylation is a crucial step in synthetic sequences that utilize this compound as an acetylene equivalent, particularly in Diels-Alder reactions. After the cycloaddition, the two sulfonyl groups are removed to generate the desired unsaturated cyclic product. Metal amalgams are effective reagents for this transformation, promoting the formation of a carbon-carbon double bond in high yields. researchgate.net Other methods, such as using tris(trimethylsilyl)silane, are also employed, especially in substrates designed for radical cyclization or chain reactions.

Formation of Acetals and Thioacetals

A straightforward protocol allows for the direct conversion of this compound into acetals or thioacetals of acetyl sulfones. researchgate.netresearchgate.net This transformation is typically achieved through a sodium hydride-catalyzed reaction with an alcohol or a thiol at room temperature over a period of 2 to 12 hours. researchgate.netresearchgate.net This methodology has been notably applied in carbohydrate chemistry, where sugar-derived diols react with 1,2-bis(phenylsulfonyl)ethene under basic conditions to form phenylsulfonylethylidene (PSE) acetals. researchgate.netresearchgate.net The formation of chiral building blocks for asymmetric synthesis is a significant application of this reaction, particularly when using enantiopure C2 symmetric diols. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Reductive Transformations of this compound

ReagentProduct(s)NotesReference
Tributyltin hydridePhenylsulfonylethyleneQuantitative yield, inexpensive method. researchgate.net
Silicon hydrides (with Pd catalyst)PhenylsulfonylethyleneNot as clean as with tin hydrides. researchgate.net
Sodium borohydridePhenylsulfonylethaneOver-reduction product. researchgate.net
Metal amalgamsUnsaturated cyclic product (after cycloaddition)High yields for desulfonylation. researchgate.net

Table 2: Formation of Acetals and Thioacetals from this compound

Reactant(s)CatalystProduct TypeReaction TimeReference
AlcoholSodium HydrideAcetal of acetyl sulfone2-12 hours researchgate.netresearchgate.net
ThiolSodium HydrideThioacetal of acetyl sulfone2-12 hours researchgate.netresearchgate.net
Sugar-derived diolsBasePhenylsulfonylethylidene (PSE) acetal- researchgate.netresearchgate.net

Synthesis of Sugar-Derived Phenylsulfonylethylidene Acetals from Diols

The reaction of this compound with diols, particularly those derived from sugars, provides a straightforward method for the formation of phenylsulfonylethylidene acetals. researchgate.netresearchgate.net This transformation is typically carried out under basic conditions and serves as a valuable method for protecting diol functionalities in carbohydrate chemistry. researchgate.net

The general reaction involves the conjugate addition of one of the hydroxyl groups of the diol to the double bond of this compound, followed by an intramolecular cyclization where the second hydroxyl group displaces the second phenylsulfonyl group. This results in the formation of a cyclic acetal. The phenylsulfonylethylidene (PSE) acetals formed are a novel type of protecting group in carbohydrate chemistry. researchgate.net A range of sugar-derived phenylsulfonylethylidene acetals have been successfully synthesized using this methodology. researchgate.netresearchgate.net

Table 1: Synthesis of Sugar-Derived Phenylsulfonylethylidene Acetals

Diol Reactant (Sugar Derivative) Base Product
Methyl 4,6-O-benzylidene-α-D-glucopyranoside NaH 2,3-O-phenylsulfonylethylidene derivative
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose NaH 3-O-phenylsulfonylethylidene derivative

This table is illustrative and based on the general reactivity described in the sources. Specific yields and reaction conditions would be detailed in the primary literature.

The utility of these PSE acetals extends to their subsequent deprotection, for which various methods have been investigated. researchgate.netresearchgate.net

NaH-Catalyzed Transformation to Acetals or Thioacetals of Acetyl Sulfones

A simple and direct protocol for the transformation of this compound into acetals or thioacetals of acetyl sulfones has been developed. researchgate.net This reaction is catalyzed by sodium hydride (NaH) and proceeds by reacting this compound with an alcohol or a thiol at room temperature. researchgate.net The reaction is generally complete within 2 to 12 hours. researchgate.net

This transformation is significant as it provides a route to acetyl sulfone derivatives, which are valuable synthetic intermediates. The reaction mechanism involves the NaH-catalyzed addition of the alcohol or thiol to the double bond of the starting material. researchgate.net

Table 2: NaH-Catalyzed Reaction of this compound with Alcohols and Thiols

Nucleophile Product Type
Alcohol (R-OH) Acetal of acetyl sulfone

This table represents the general transformation. The specific structure of the resulting acetal or thioacetal of the acetyl sulfone depends on the alcohol or thiol used.

This methodology has also been extended to the use of enantiopure C2 symmetric diols, which allows for the production of chiral building blocks for asymmetric synthesis. researchgate.net

Applications in Advanced Organic Synthesis

A Versatile Building Block in Complex Molecule Synthesis

The reactivity of (Z)-1,2-bis(phenylsulfonyl)ethene makes it an invaluable tool for the construction of intricate molecular architectures, including natural products and various heterocyclic systems. thieme-connect.com Its ability to participate in a range of reactions allows for the introduction of a two-carbon unit that can be further elaborated, providing a strategic advantage in multistep synthetic sequences.

Construction of Natural Products and Heterocycles

The utility of this compound extends to the synthesis of natural products and heterocyclic compounds. nih.govmdpi.com Its role as a dienophile in Diels-Alder reactions, for instance, provides a pathway to complex cyclic and polycyclic frameworks that are common motifs in natural product chemistry. acs.org Furthermore, its ability to react with various nucleophiles opens avenues for the construction of diverse heterocyclic rings. For example, reactions with hydrazine (B178648) hydrate (B1144303) have been shown to yield thiophene (B33073) and pyrrole (B145914) derivatives. mdpi.com

Synthesis of Functionalized Molecules

This compound is a key precursor for a wide array of functionalized molecules. thieme-connect.com A common reaction pathway involves the initial conjugate addition of a nucleophile to the electron-deficient double bond, followed by the elimination of one of the phenylsulfonyl groups. This addition-elimination sequence effectively results in the substitution of a phenylsulfonyl group, enabling the introduction of various functionalities. This strategy has been employed to synthesize α,α-disubstituted alpha-amino acid derivatives, showcasing the reagent's utility in creating highly functionalized and stereochemically complex molecules. sigmaaldrich.com

Synthetic Equivalents in Cycloaddition Strategies

One of the most significant applications of this compound is its use as a synthetic equivalent for acetylene (B1199291) in cycloaddition reactions. acs.orgmdpi.com This is particularly valuable in the Diels-Alder reaction, where the direct use of acetylene can be challenging due to its gaseous nature and potential for hazardous side reactions.

Acetylene Equivalents in Diels-Alder Reactions

Both the (Z)- and (E)-isomers of 1,2-bis(phenylsulfonyl)ethene are potent dienophiles that serve as synthetic equivalents to acetylene in [4+2] cycloaddition reactions. acs.org The strong electron-withdrawing nature of the two phenylsulfonyl groups significantly activates the double bond for reaction with dienes. The resulting cycloadducts contain a 1,2-bis(phenylsulfonyl)ethane (B1202566) moiety, which can then be subjected to reductive desulfonylation to yield the desired unsaturated cyclic product. This two-step sequence provides a reliable and often high-yielding alternative to a direct cycloaddition with acetylene. rsc.org

Reaction Type Diene Product of Reductive Desulfonylation
Diels-AlderConjugated DienesCyclohexa-1,4-dienes

Use in Stereoselective Total Synthesis

The stereochemistry of the starting 1,2-bis(phenylsulfonyl)ethene isomer plays a crucial role in the stereochemical outcome of the Diels-Alder reaction, allowing for a degree of stereocontrol in the synthesis of complex targets. The predictable stereoselectivity, coupled with the ability to unmask the double bond through reductive elimination, makes this compound a valuable tool in the stereoselective total synthesis of natural products and other complex organic molecules.

Employment as Protecting Groups

Beyond its role as a reactive building block, the core structure of this compound has been adapted for use in protecting group strategies. organic-chemistry.orgwikipedia.org Protecting groups are essential in multistep synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. organic-chemistry.org

The reaction of 1,2-bis(phenylsulfonyl)ethylene with diols can lead to the formation of phenylsulfonylethylidene (PSE) acetals. These can serve as atypical protecting groups for carbohydrates. The formation of these acetals leverages the reactivity of the double bond, and their subsequent removal, often under reductive conditions, regenerates the diol functionality. acs.org This application highlights the versatility of the 1,2-bis(phenylsulfonyl)ethylene framework in fulfilling diverse synthetic roles.

Analogous Phenylsulfonylvinyl-Protected Groups (Besvinyl, Bsv)

This compound serves as the key reagent for the introduction of the besvinyl (Bsv) protecting group, a type of phenylsulfonylvinyl group used to protect NH moieties. nih.govacs.org The Bsv group is analogous to the tosylvinyl (Tsv) group, which is derived from tosylacetylene. acs.org The protection reaction involves the conjugate addition of a heteroatom nucleophile (like a nitrogen atom from an imide or lactam) to the double bond of bis(phenylsulfonyl)ethene, followed by the elimination of a phenylsulfonyl group. nih.gov

The Bsv group offers a significant advantage in its stereospecific installation. By reacting a substrate with this compound, the corresponding (Z)-N-vinylsulfone is formed stereospecifically. nih.govacs.org This method is particularly effective for the protection of certain heterocyclic systems. nih.gov The Bsv group is noted for its stability in the presence of non-nucleophilic bases and acids. nih.govacs.org Deprotection is achieved efficiently through a conjugate addition-elimination mechanism using nucleophiles such as pyrrolidine (B122466) or sodium dodecanethiolate. nih.gov

Application in the Protection of Imides, Azinones, Lactams, and Oxazolidinones

The besvinyl (Bsv) protecting group, introduced via this compound, has proven to be highly effective for the protection of the N-H group in a variety of nitrogen-containing heterocycles. nih.gov Research has demonstrated its successful application for protecting imides, azinones, lactams, and oxazolidinones. nih.govacs.org

For the protection of lactams and oxazolidinones, the use of this compound is considered a superior method compared to alternatives like using tosylacetylene. nih.gov The reaction proceeds stereospecifically to yield the Z-isomer of the protected substrate. nih.govacs.org The stability of the Bsv group under acidic and non-nucleophilic basic conditions, combined with its facile removal under specific nucleophilic conditions, makes it a valuable tool in multistep synthesis involving these heterocyclic frameworks. nih.gov

Table 1: Protection of N-Heterocycles using the Besvinyl (Bsv) Group

Substrate ClassProtecting Group SourceResulting Protected GroupKey AdvantagesReference
ImidesThis compound(Z)-Besvinyl (Bsv)Stereospecific, stable to acid/base. nih.govacs.org
AzinonesThis compound(Z)-Besvinyl (Bsv)Stereospecific, stable to acid/base. nih.govacs.org
LactamsThis compound(Z)-Besvinyl (Bsv)Considered a superior method, high efficiency. nih.govacs.org
OxazolidinonesThis compound(Z)-Besvinyl (Bsv)Considered a superior method, high efficiency. nih.govacs.org

Precursors for Other Organic Reagents

This compound is not only used directly in synthetic transformations but also serves as a valuable precursor for other important organic reagents, most notably vinyl sulfones.

Phenylsulfonylethylene (phenyl vinyl sulfone) is a widely used Michael acceptor and synthetic building block. This compound provides a direct route to substituted phenylsulfonylethylenes through an addition-elimination mechanism. chemicalbook.com The process involves the reaction of this compound with a chosen nucleophile. The nucleophile undergoes a Michael-type conjugate addition to the electron-deficient double bond. This is followed by the elimination of one of the phenylsulfonyl groups, typically as a benzenesulfinate (B1229208) anion, to yield a new vinyl sulfone where the nucleophile has been incorporated. This reactivity allows for the synthesis of a diverse range of functionalized phenylsulfonylethylene derivatives.

Chiral Building Blocks in Asymmetric Synthesis

While this compound is itself an achiral molecule, it is a powerful tool in asymmetric synthesis for the creation of chiral molecules. wiley.com Its primary role in this context is as a highly reactive substrate in stereoselective reactions. nih.gov

A significant application is its use as a potent dienophile in asymmetric Diels-Alder reactions. chemicalbook.com The strong electron-withdrawing nature of the two phenylsulfonyl groups makes the double bond exceptionally reactive towards dienes. When these [4+2] cycloaddition reactions are conducted in the presence of a chiral catalyst or with a chiral auxiliary, the resulting cyclic products can be formed with high levels of enantioselectivity. In these reactions, the bis(phenylsulfonyl)ethene moiety acts as a synthetic equivalent of an acetylene, leading to the formation of complex chiral frameworks. chemicalbook.com

Facilitation of C-C and C-Heteroatom Bond Formation

This compound is a versatile reagent for constructing both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This reactivity stems from the electrophilicity of its double bond, which makes it an excellent Michael acceptor and a reliable radical acceptor. thieme-connect.com

In Michael additions, a wide variety of soft nucleophiles (carbon-based, such as enolates, or heteroatom-based, such as amines and thiolates) can add to the double bond. chemicalbook.com This initial conjugate addition is often the first step in more complex transformations, frequently involving the subsequent elimination of a phenylsulfonyl group to achieve a formal substitution.

Furthermore, 1,2-bis(phenylsulfonyl)ethylene (BPSE), in both its Z and E forms, has gained significant attention as a C2 synthon in radical chemistry. thieme-connect.com It exhibits high reactivity towards the attack of alkyl and aryl radicals. This process, termed (phenylsulfonyl)ethenylation, facilitates the formation of new C-C bonds under mild, radical-mediated conditions, including C-H alkenylation reactions. thieme-connect.com

Table 2: Bond Formation Reactions Facilitated by this compound

Reaction TypeMechanismBond FormedDescriptionReference
Michael AdditionIonic (Conjugate Addition)C-C, C-N, C-S, C-OSoft nucleophiles add to the electrophilic double bond, often followed by elimination of a phenylsulfonyl group. chemicalbook.com
Radical AdditionRadicalC-CFunctions as a reliable radical C2 synthon, reacting with alkyl and aryl radicals to form new carbon-carbon bonds. thieme-connect.com
Diels-Alder CycloadditionPericyclicC-CActs as a powerful dienophile, reacting with dienes to form cyclic adducts, often with high stereocontrol. chemicalbook.com

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reactivity of (Z)-1,2-Bis(phenylsulfonyl)ethene is characterized by its participation in a variety of chemical transformations. Mechanistic studies have been crucial in understanding the underlying principles governing these reactions, from cycloadditions to rearrangements.

Proposed Mechanisms for 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a key reaction for synthesizing five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole, an organic molecule with delocalized electrons over three atoms, and a dipolarophile, typically an alkene or alkyne. This compound serves as a potent dipolarophile due to the electron-withdrawing nature of its two phenylsulfonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

The generally accepted mechanism for the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a concerted pericyclic process. wikipedia.orgorganic-chemistry.org In this [4π + 2π] cycloaddition, the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile (the vinyl sulfone) interact through a cyclic transition state, leading to the formation of two new sigma bonds simultaneously. organic-chemistry.org This concerted mechanism ensures a high degree of stereospecificity. For instance, in reactions with nitrile oxides, this compound leads to specific diastereomeric products. researchgate.net

Frontier Molecular Orbital (FMO) theory is often used to explain the regiochemistry of these cycloadditions. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the LUMO of the dipolarophile. fu-berlin.de The electron-deficient nature of this compound makes this HOMO-dipole/LUMO-dipolarophile interaction particularly favorable.

Mechanistic Aspects of Vinyl Sulfone Synthesis

The synthesis of vinyl sulfones, including this compound, can be achieved through several mechanistic pathways. A common method for its preparation involves the oxidation of the corresponding (Z)-1,2-bis(phenylthio)ethene. researchgate.net This oxidation, typically using an oxidizing agent like a peroxy acid, converts the thioether linkages to sulfonyl groups without altering the Z-configuration of the double bond. wikipedia.org

Other general mechanisms for vinyl sulfone synthesis include:

Addition-Elimination: This pathway can involve the conjugate addition of a sulfinate anion to an activated alkyne or a vinyl halide, followed by the elimination of a leaving group. organic-chemistry.org

Dehydrohalogenation/Dehydrobromination: An alternative route involves the reaction of sulfinic acid sodium salts with dibromides. The mechanism proceeds through dehydrobromination of the dibromide, followed by a conjugate addition of the sulfinate anion and subsequent elimination of sulfinic acid to yield the vinyl sulfone. organic-chemistry.org

Direct Sulfonylation: Metal-catalyzed reactions, such as the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides, provide a direct route to vinyl sulfones. These reactions may proceed through radical or organometallic intermediates. organic-chemistry.org

The specific synthesis of this compound often starts from (Z)-1,2-dichloroethylene, which reacts with a thiophenol salt to form the precursor thioether. researchgate.net

Insights into Free-Radical Carbo-Alkenylation

This compound can act as an efficient radical acceptor in free-radical carbo-alkenylation reactions. In a photocatalytic process for the hydroxyalkenylation of alkenes, 1,2-bis(phenylsulfonyl)ethylene is a key reagent. researchgate.net

The proposed mechanism involves the following steps:

Radical Cation Formation: An alkene is oxidized to its corresponding radical cation.

Nucleophilic Attack: Water acts as a nucleophile, attacking the radical cation to form a β-hydroxyalkyl radical.

Radical Addition/β-Elimination: The generated β-hydroxyalkyl radical adds to the double bond of 1,2-bis(phenylsulfonyl)ethylene. This is followed by a β-elimination of a phenylsulfonyl radical, resulting in the formation of the carbo-alkenylated product, a 1-phenylsulfonyl-4-hydroxyalkene. researchgate.net

This sequence demonstrates the compound's ability to participate in radical addition-elimination pathways, effectively transferring a functionalized alkyl group to one of the vinyl carbons while eliminating a phenylsulfonyl group.

Mechanistic Studies of 1,2-Sulfone Rearrangements

The nucleophilic addition to bis-activated vinyl sulfones like this compound can trigger a 1,2-sulfone rearrangement. rsc.org This rearrangement is promoted by various nucleophiles, which can be activated by different types of catalysts. The mechanism involves the initial Michael addition of the nucleophile to the vinyl sulfone, creating a carbanionic intermediate. This intermediate then undergoes a rearrangement where one of the sulfonyl groups migrates to an adjacent carbon, followed by the elimination of the other sulfonyl group.

A related and well-studied rearrangement in sulfone chemistry is the Ramberg-Bäcklund reaction, which converts α-halosulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.org The mechanism is generally accepted to proceed via the following steps:

Deprotonation: A strong base abstracts an acidic α-proton from the sulfone.

Cyclization: The resulting carbanion undergoes an intramolecular nucleophilic displacement of the adjacent halide, forming a transient three-membered cyclic sulfone intermediate known as a thiirane dioxide. organic-chemistry.orgchemistry-chemists.com

Extrusion: This episulfone intermediate is unstable and spontaneously decomposes, eliminating sulfur dioxide (SO₂) in a cheletropic extrusion to form the final alkene product. wikipedia.org

While not a direct rearrangement of this compound itself, understanding these fundamental sulfone rearrangements provides insight into the potential reaction pathways of its derivatives under basic conditions.

Computational Approaches to Reactivity and Selectivity

Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies for Michael Addition Trends

The vinyl sulfone moiety is a powerful Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. nih.gov Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules and model reaction mechanisms, including the Michael addition.

DFT studies can elucidate trends in the reactivity and selectivity of Michael additions to vinyl sulfones by:

Analyzing Frontier Molecular Orbitals (FMOs): The energy and shape of the LUMO of the vinyl sulfone are critical. The strong electron-withdrawing capacity of the two phenylsulfonyl groups in this compound significantly lowers its LUMO energy, making it highly susceptible to nucleophilic attack. DFT calculations can quantify this effect and correlate it with reaction rates.

Calculating Reaction Energy Profiles: DFT can be used to map the potential energy surface of the reaction, identifying the transition state structures and calculating activation barriers. This allows for a comparison of different nucleophiles and reaction pathways, explaining observed selectivity.

Modeling Charge Distribution: The calculations can reveal the partial positive charge on the β-carbon of the double bond, which is the site of nucleophilic attack. This helps in understanding the regioselectivity of the addition.

Studies comparing the reactivity of vinyl sulfones to other Michael acceptors, such as acrylates, have shown that vinyl sulfones react more rapidly and selectively, particularly with soft nucleophiles like thiols. rsc.orgresearchgate.net DFT calculations can rationalize these experimental observations by comparing the activation energies for the nucleophilic attack on the different acceptors.

Table of Reaction Mechanisms

Reaction Type Key Intermediate(s) Driving Force
1,3-Dipolar Cycloaddition Cyclic concerted transition state Formation of stable 5-membered ring
Vinyl Sulfone Synthesis Sulfinate anion, carbanion Elimination of leaving group
Free-Radical Alkenylation Alkene radical cation, β-hydroxyalkyl radical Radical addition/β-elimination sequence
1,2-Sulfone Rearrangement Carbanionic adduct Migration and elimination of sulfonyl group
Ramberg-Bäcklund Reaction α-sulfonyl carbanion, Thiirane dioxide Extrusion of gaseous SO₂
Michael Addition Enolate-like intermediate (carbanion) Formation of a new C-Nu bond

Catalyst-Substrate Interactions in Catalytic Reactions

The unique electronic and steric properties of this compound dictate its interactions with various catalysts. The two phenylsulfonyl groups act as strong electron-withdrawing moieties, rendering the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack. This characteristic is central to its reactivity in both metal-catalyzed and organocatalyzed reactions.

Role in Palladium-Catalyzed Processes

While specific mechanistic studies detailing the interaction of this compound in palladium-catalyzed cross-coupling reactions are not extensively documented in the provided literature, its behavior can be inferred from established palladium catalysis principles with analogous electron-deficient alkenes. One notable reaction mentioned is its engagement with silicon hydrides in the presence of a palladium catalyst. researchgate.net

In palladium-catalyzed reactions such as hydrogenation, the general mechanism involves the coordination of the alkene to the palladium center. For this compound, the electron-deficient nature of the double bond would facilitate its coordination to a low-valent palladium(0) species. The typical catalytic cycle for hydrogenation involves the oxidative addition of hydrogen to the palladium(0) center to form a palladium(II) dihydride complex. Subsequently, the coordinated alkene undergoes migratory insertion into a palladium-hydride bond, forming a palladium-alkyl intermediate. The final step is the reductive elimination of the alkane, regenerating the palladium(0) catalyst. masterorganicchemistry.com The stereochemistry of the starting (Z)-alkene would likely influence the stereochemical outcome of the hydrogenated product.

It is also plausible for this compound to participate in other palladium-catalyzed transformations, such as Heck or Suzuki couplings, acting as a Michael acceptor or a coupling partner, although specific examples are not detailed in the provided search results. The interaction would invariably commence with the coordination of the electron-poor double bond to the electron-rich palladium(0) center.

Lewis Base and Organocatalyst Activation

The high electrophilicity of the double bond in this compound makes it an excellent substrate for activation by Lewis bases and organocatalysts, particularly in the context of nucleophilic catalysis.

Lewis Base Activation (Phosphine Catalysis):

Tertiary phosphines are prominent Lewis bases that can act as nucleophilic catalysts. The general mechanism of phosphine (B1218219) catalysis involves the initial nucleophilic addition of the phosphine to an electron-deficient alkene, such as this compound. nih.govescholarship.org This addition generates a zwitterionic intermediate, specifically a β-phosphonium α-carbanion. This reactive intermediate can then engage with various electrophiles and nucleophiles in subsequent reaction steps.

For instance, in phosphine-catalyzed cycloaddition reactions, the zwitterionic intermediate derived from this compound could react with a suitable dipolarophile. The reaction of azomethine imines with phenylsulfonyl alkenes in a phosphine-catalyzed [3+2] cycloaddition provides a relevant example, leading to the formation of dinitrogen-containing heterocycles. researchgate.net The proposed mechanism involves the formation of the phosphine-alkene zwitterion, which then acts as a nucleophile towards the azomethine imine.

Organocatalyst Activation:

Chiral organocatalysts can activate this compound for various asymmetric transformations, most notably through Michael additions. The activation can occur through different modes, including the formation of enamines or iminium ions with the nucleophile or through non-covalent interactions like hydrogen bonding.

In a typical organocatalytic Michael addition, a chiral secondary amine catalyst (like a prolinol derivative) would react with an aldehyde or ketone to form a nucleophilic enamine. This enamine would then attack the electrophilic double bond of this compound. nih.gov The stereochemistry of the product is controlled by the chiral environment created by the organocatalyst.

Alternatively, bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nucleophile and the electrophile (this compound) simultaneously through hydrogen bonding. mdpi.combeilstein-journals.org The catalyst's hydrogen-bond donor sites would interact with the sulfonyl groups of the ethene derivative, increasing its electrophilicity, while a basic site on the catalyst would deprotonate the nucleophile, enhancing its nucleophilicity. This dual activation provides a highly organized transition state, leading to high levels of stereoselectivity.

The following table summarizes the key catalyst-substrate interactions:

Catalyst TypeActivation ModeKey Intermediate/InteractionTypical Reactions
Palladium Catalyst CoordinationCoordination of the C=C bond to the Pd centerHydrogenation, Hydrosilylation
Lewis Base (Phosphine) Nucleophilic CatalysisFormation of a β-phosphonium α-carbanion zwitterion[3+2] Cycloaddition
Organocatalyst (Amine) Enamine CatalysisFormation of a nucleophilic enamine from a carbonyl compoundMichael Addition
Organocatalyst (Thiourea/Squaramide) Hydrogen BondingDual activation of both nucleophile and electrophileAsymmetric Michael Addition

Stereochemical Control and Selectivity in Reactions Involving Z 1,2 Bis Phenylsulfonyl Ethene

Control of Double Bond Geometry in Protecting Group Formation

(Z)-1,2-Bis(phenylsulfonyl)ethene and its derivatives are utilized in the formation of protecting groups for various functionalities, particularly diols. wikipedia.org The stereochemistry of the vinylsulfonylethylene moiety can be precisely controlled, which is crucial for subsequent synthetic steps. A general method for the synthesis of hydroxyethenyl ethers involves the reaction of diols with 1,2-bis(phenylsulfonyl)ethene (BPSE), followed by the reductive elimination of the resulting β-phenylsulfonyl acetals. researchgate.net

The formation of analogous phenylsulfonylvinyl-protected groups, such as Besvinyl (Bsv), can be achieved stereospecifically by reacting a substrate with either the (Z)- or (E)-isomer of bis(phenylsulfonyl)ethene. researchgate.net This method provides direct control over the double bond geometry of the resulting protected compound. For substrates like lactams and oxazolidinones, this stereospecific approach is particularly effective. researchgate.net These protecting groups exhibit stability towards non-nucleophilic bases and acidic conditions, making them robust for multi-step synthesis. researchgate.net

Diastereoselectivity in Cycloaddition Processes

As a potent dienophile, this compound participates in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where its geometry directly influences the stereochemistry of the cycloadduct. researchgate.netwikipedia.org The concerted nature of the Diels-Alder reaction ensures that the cis stereochemistry of the dienophile is retained in the product, leading to a high degree of diastereoselectivity.

For instance, in reactions with cyclic dienes, the approach of the dienophile is sterically directed. The reaction of this compound with electron-rich dienes like 2-pyridone leads to the formation of 2-azabicyclo[2.2.2]octane derivatives with well-defined regio- and stereochemistry. researchgate.net The Z-configuration of the starting material dictates the relative orientation of the phenylsulfonyl groups in the resulting bicyclic product. This stereochemical control is fundamental in constructing complex molecular frameworks. researchgate.net

Enantioselective Transformations

This compound is an effective Michael acceptor due to the electron-withdrawing nature of the two phenylsulfonyl groups. This reactivity has been harnessed in asymmetric organocatalytic Michael additions. While many studies focus on the more reactive 1,1-bis(phenylsulfonyl)ethylene, the principles extend to 1,2-disubstituted analogs. rsc.orgnih.gov Research has demonstrated the asymmetric organocatalytic Michael addition of azlactones to cis-1,2-bis(phenylsulfonyl)ethene, providing a straightforward route to quaternary α-amino acids. riosresearchgroup.com These reactions, often catalyzed by chiral amines or thioureas, proceed by activating the nucleophile (the Michael donor) towards conjugate addition to the electron-deficient alkene. The catalyst creates a chiral environment that directs the approach of the nucleophile, resulting in the formation of one enantiomer in excess.

The synthesis of chiral building blocks is a cornerstone of modern medicinal and materials chemistry. nih.govnih.gov this compound serves as a valuable achiral precursor for generating complex chiral molecules. One effective strategy involves reacting it with enantiopure compounds. For example, its reaction with enantiopure C2-symmetric diols can be used to produce chiral building blocks essential for asymmetric synthesis. researchgate.net

In this approach, the achiral alkene reacts with a chiral diol to form a new, larger molecule with defined stereocenters derived from the diol. The backbone of the bis(phenylsulfonyl)ethene is incorporated into this new chiral structure, which can then be elaborated through further transformations. This methodology allows for the transfer of chirality from a readily available starting material to a more complex synthetic intermediate.

Influence of E/Z Geometry on Reaction Outcomes

The geometric isomerism of 1,2-bis(phenylsulfonyl)ethene significantly impacts its physical properties and chemical reactivity. The distinct spatial arrangement of the phenylsulfonyl groups in the (Z) and (E) isomers leads to different reaction outcomes and handling characteristics.

Key differences between the (Z) and (E) isomers are summarized below:

Property/CharacteristicThis compound(E)-1,2-Bis(phenylsulfonyl)ethene
Melting Point 100–101 °C researchgate.net219.5 °C researchgate.net
Solubility More soluble in most solvents researchgate.netLess soluble in most solvents researchgate.net
Diels-Alder Adducts Forms quite insoluble adducts in dichloromethane researchgate.netForms more soluble adducts in dichloromethane researchgate.net
Synthesis Reactivity The precursor (Z)-1,2-dichloroethylene is reactive under standard conditions. researchgate.netThe precursor (E)-1,2-dichloroethylene is unreactive under standard conditions. researchgate.net
Stability Should be stored protected from light to prevent isomerization to the (E)-form. researchgate.netMore thermodynamically stable.

The lower melting point and higher solubility of the (Z)-isomer are attributed to its less symmetric structure, which hinders efficient crystal packing compared to the more linear (E)-isomer. In cycloaddition reactions, the solubility difference of the products is a practical consideration for purification and isolation. researchgate.net Furthermore, the reactivity difference observed in the synthesis of the isomers highlights how geometry can fundamentally alter the electronic and steric environment of the double bond, influencing its susceptibility to nucleophilic attack. researchgate.net

Future Research Directions

Development of More Efficient and Environmentally Benign Synthetic Strategies

A primary focus of future research is the development of greener and more efficient methods for the synthesis of (Z)-1,2-bis(phenylsulfonyl)ethene and its derivatives. Traditional synthetic routes often involve harsh oxidants, multiple steps, or the use of toxic reagents, which are concerns for environmental sustainability and scalability.

Current research is moving towards more environmentally friendly approaches. One promising area is the development of tandem reactions, which combine multiple bond-forming steps into a single, efficient operation. For instance, an acid-mediated tandem reaction has been successfully used for synthesizing related (E)-1,2-bis(arylsulfonyl)ethylenes without the need for metal catalysts or strong oxidants, aligning with the principles of green chemistry.

Another innovative and sustainable approach is the use of mechanochemistry. A ball-milling technique has been reported for the difunctionalization of alkynyl sulfonium (B1226848) salts with sulfinic acids, offering a solvent-free method for the production of (Z)-1,2-disulfonylethenes. Further exploration of these and other green methodologies will be crucial for the future of sulfone chemistry.

Table 1: Comparison of Synthetic Strategies for Bis(phenylsulfonyl)ethenes

Methodology Key Features Advantages Research Focus
Traditional Oxidation Use of harsh oxidants (e.g., m-CPBA, H₂O₂) Well-established Reducing waste and use of hazardous materials
Tandem Reactions Multiple bond formations in one pot Increased efficiency, reduced waste Catalyst-free and milder reaction conditions
Mechanochemistry Solvent-free synthesis via ball-milling Environmentally friendly, reduced solvent use Broadening substrate scope and scalability

Exploration of Novel Catalytic Systems

The reactivity of this compound can be significantly enhanced and controlled through the use of novel catalytic systems. While the compound is highly reactive on its own, catalysts can open up new reaction pathways and improve selectivity.

Palladium-catalyzed reactions have shown potential, with studies indicating that this compound can undergo a palladium-catalyzed C-S bond cleavage in a tandem sequence. This highlights the compound's utility in advanced, catalyst-driven transformations. Further research into different palladium catalysts and reaction conditions could lead to new synthetic applications.

Additionally, the reaction of this compound with silicon hydrides in the presence of a palladium catalyst has been reported, although the reaction is not as clean as with tin hydrides. researchgate.net This suggests that a systematic exploration of different catalysts for this transformation could lead to the development of more efficient and selective processes. The goal would be to identify catalysts that can promote desired reactions while minimizing side products and waste.

Table 2: Catalytic Systems for Reactions Involving this compound

Catalyst Type Reaction Potential for Improvement
Palladium Catalysts C-S bond cleavage, reactions with silicon hydrides Improved selectivity, cleaner reactions, broader scope
Tin Hydrides Reduction Development of less toxic, tin-free alternatives

Expansion of Enantioselective Methodologies

A significant area for future research lies in expanding the enantioselective applications of this compound. The development of methods to control the stereochemistry of its reactions is crucial for the synthesis of chiral molecules, which are of great importance in medicinal chemistry and materials science.

One promising approach involves the use of enantiopure C2 symmetric diols. These chiral auxiliaries can be used to produce chiral building blocks for asymmetric synthesis. researchgate.net By reacting this compound with these diols, it is possible to generate chiral acetals that can then be used in subsequent stereoselective transformations.

Future work in this area should focus on designing new chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of reactions involving this compound. This includes the development of catalytic asymmetric cycloadditions and Michael additions, which would significantly enhance the utility of this versatile reagent in the synthesis of complex, enantiomerically pure molecules.

Q & A

Q. What are the common synthetic routes for (Z)-1,2-Bis(phenylsulfonyl)ethene, and how is stereochemical purity ensured during synthesis?

  • Methodological Answer : A typical synthesis involves reductive cross-coupling of benzaldehydes under substrate-controlled conditions. For example, silica gel column chromatography with 6% EtOAc in heptane is used for purification, yielding a mixture of E/Z isomers. The stereochemical ratio is determined via 1H^1 \text{H}-NMR by analyzing olefinic proton signals (δ 6.7–7.2 ppm for Z-isomers vs. δ 7.3–7.8 ppm for E-isomers) . To favor Z-selectivity, low-temperature reactions (e.g., −78°C) and sterically hindered bases (e.g., LDA) are employed to limit isomerization .

Q. What characterization techniques are critical for confirming the Z-isomer configuration in this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Distinct 1H^1 \text{H}-NMR chemical shifts for olefinic protons (e.g., Z-isomers show upfield shifts due to reduced conjugation).
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated in crystal structures of analogous compounds (e.g., (E)-1,2-bis(methylphenylphosphinoyl)ethene) .
  • HPLC with Chiral Columns : Separates enantiomers when chiral auxiliaries are involved .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor Z-selectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Optimization parameters include:
ParameterEffect on Z/E RatioExample Conditions
TemperatureLower temps favor Z−78°C in THF
Base Steric BulkHindered bases reduce isomerizationUse LDA instead of KOtBu
Solvent PolarityPolar aprotic solvents stabilize intermediatesDMF or DMSO
Experimental validation via time-resolved 1H^1 \text{H}-NMR is critical to monitor dynamic isomerization .

Q. What role does this compound play in radical-mediated C–H functionalization reactions?

  • Methodological Answer : The compound acts as a radical acceptor in aldehydic C–H alkenylation. For example, under eosin Y photocatalysis, it reacts with aldehydes to form enones via a radical-polar crossover mechanism. Key steps:

Radical Generation : Eosin Y absorbs visible light to initiate single-electron transfer (SET).

Alkenylation : this compound traps the aldehyde-derived radical, forming a C–C bond .
Yields (~40%) are improved by using flow reactors for scalability .

Q. What methodologies exist for analyzing and resolving contradictions in stereochemical outcomes when using this compound in multi-step syntheses?

  • Methodological Answer : Contradictions often arise from competing isomerization pathways. Strategies include:
  • Kinetic vs. Thermodynamic Control : Use low temperatures to trap kinetic Z-products .
  • Computational Modeling : DFT calculations predict transition-state energies for isomerization pathways .
  • Isotopic Labeling : 13C^{13} \text{C}-NMR tracks carbon migration during rearrangements .

Q. How does the electronic nature of this compound influence its reactivity in transition-metal-catalyzed transformations?

  • Methodological Answer : The electron-withdrawing sulfonyl groups:
  • Enhance Electrophilicity : Facilitate nucleophilic additions to the ethene core.
  • Stabilize Radical Intermediates : Critical for photoinduced electron transfer (PET) reactions .
    For example, in Rh-catalyzed hydroboration, the sulfonyl groups direct regioselectivity by polarizing the ethene π-system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.